molecular formula C7H6F2O2S B2356178 5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid CAS No. 2248313-62-2

5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid

Cat. No. B2356178
CAS RN: 2248313-62-2
M. Wt: 192.18
InChI Key: HIBKZOZNEUFUGM-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid is a chemical compound that belongs to the class of organofluorine compounds. It contains a difluoromethyl group, which is an important structural motif commonly found in medicine, pesticides, and functional materials . As lipophilic hydrogen bond donors, difluoromethyl groups can improve the lipid solubility, membrane permeability, bioavailability, and other pharmacokinetic properties of drug molecules .


Synthesis Analysis

The synthesis of 5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of 5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid is complex and involves various chemical bonds. The structure is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Further analysis of the molecular structure would require more specific data or a detailed study.


Chemical Reactions Analysis

The chemical reactions involving 5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid are diverse and complex. They involve various processes such as electrophilic, nucleophilic, radical, and cross-coupling methods . Fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNin+1Ar]. The resulting [Ar–Nin+2–CF2H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of LnNinX .

properties

IUPAC Name

5-(difluoromethyl)-4-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-3-4(7(10)11)2-12-5(3)6(8)9/h2,6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBKZOZNEUFUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid

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